Cas no 1643967-59-2 (2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine)

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine
- PXUMLNPYAFCXCX-UHFFFAOYSA-N
- 2-chloro-5-methoxy-4-(3-nitrophenoxy) pyrimidine
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- MDL: MFCD29058570
- インチ: 1S/C11H8ClN3O4/c1-18-9-6-13-11(12)14-10(9)19-8-4-2-3-7(5-8)15(16)17/h2-6H,1H3
- InChIKey: PXUMLNPYAFCXCX-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC=C(C(=N1)OC1C=CC=C(C=1)[N+](=O)[O-])OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 315
- トポロジー分子極性表面積: 90.1
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A089006115-5g |
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine |
1643967-59-2 | 95% | 5g |
$677.74 | 2022-04-02 | |
Matrix Scientific | 161632-5g |
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine, 95% |
1643967-59-2 | 95% | 5g |
$1156.00 | 2023-09-06 | |
Chemenu | CM507507-1g |
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine |
1643967-59-2 | 97% | 1g |
$218 | 2023-02-02 | |
Chemenu | CM507507-5g |
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine |
1643967-59-2 | 97% | 5g |
$645 | 2023-02-02 |
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidineに関する追加情報
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine: A Comprehensive Overview
The compound with CAS No 1643967-59-2, commonly referred to as 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and pharmacology. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine, methoxy, and nitrophenoxy groups introduces unique electronic and steric properties, making this compound a valuable subject for research and development.
Recent studies have highlighted the potential of pyrimidine derivatives in various applications, including drug discovery, agrochemicals, and materials science. The 2-chloro substitution at position 2 of the pyrimidine ring contributes to the molecule's stability and reactivity, while the 5-methoxy group enhances solubility and bioavailability. The 4-(3-nitrophenoxy) substituent introduces additional electronic effects, which can modulate the compound's interaction with biological targets.
One of the most promising areas of research involving 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine is its role in medicinal chemistry. Scientists have explored its potential as a lead compound for developing new drugs targeting specific enzymes or receptors. For instance, studies have shown that this compound exhibits inhibitory activity against certain kinases, making it a candidate for anti-cancer therapies. The combination of chlorine and methoxy groups in the molecule provides a balance between hydrophilicity and lipophilicity, which is crucial for drug design.
In addition to its pharmacological applications, this compound has also been investigated for its potential in agrochemicals. The nitrophenoxy group in the molecule is known to enhance herbicidal activity, suggesting that this compound could be a component in next-generation herbicides. Researchers have conducted field trials to assess its efficacy against various weeds while ensuring minimal environmental impact.
The synthesis of 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine involves a multi-step process that combines principles from organic chemistry and catalysis. One common approach involves the nucleophilic substitution of chloropyrimidines with appropriately substituted phenol derivatives under basic conditions. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this synthesis more feasible for large-scale production.
From an environmental standpoint, understanding the fate and transport of 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine in natural systems is critical for risk assessment. Studies have shown that this compound undergoes rapid degradation under sunlight exposure due to its conjugated aromatic system, reducing its persistence in soil and water systems.
In conclusion, 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine represents a versatile molecule with diverse applications across multiple industries. Its unique chemical structure provides a foundation for innovative research directions, particularly in drug discovery and agrochemical development. As scientific understanding continues to evolve, this compound is expected to play an increasingly important role in advancing modern chemistry.
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